1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a chemical compound with the molecular formula C16H25IN2O. It is known for its unique structure, which includes an iodinated phenoxy group and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves several key steps:
Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to form 4-iodo-2-methylphenol. This reaction is usually carried out using iodine and a suitable oxidizing agent under controlled conditions.
Alkylation: The iodinated phenol is then reacted with 1,4-dibromobutane to form 4-(4-iodo-2-methylphenoxy)butane. This step requires the use of a strong base such as potassium carbonate to facilitate the alkylation reaction.
Piperazine Coupling: The final step involves the coupling of 4-(4-iodo-2-methylphenoxy)butane with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, stringent quality control measures are implemented to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodinated phenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the phenoxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can modify the functional groups on the phenoxy and piperazine rings.
Scientific Research Applications
1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[4-(4-Iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The presence of the iodinated phenoxy group and the piperazine ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25IN2O.ClH/c1-14-13-15(17)5-6-16(14)20-12-4-3-7-19-10-8-18(2)9-11-19;/h5-6,13H,3-4,7-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHMOVIXQKBWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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